4,6-Difluoro-1H-indazole

Lipophilicity Drug Design Pharmacokinetics

4,6-Difluoro-1H-indazole is a critical fluorinated indazole scaffold validated in numerous kinase inhibitor and hepcidin modulator patents. The 4,6-difluoro substitution pattern specifically modulates lipophilicity (LogP=1.8411 vs. 1.77 for unsubstituted indazole) and aqueous solubility (0.22 g/L at 25°C), enhancing pharmacokinetic profiles and synthetic versatility for cross-coupling reactions. This privileged motif is essential for target potency in SAR studies; substitution with non-fluorinated or alternate-halogenated analogs has been shown to abolish activity. Procure as a core building block for iNOS inhibitor development, hepcidin-lowering compounds (e.g., DS28120313), and kinase inhibitor library synthesis.

Molecular Formula C7H4F2N2
Molecular Weight 154.12 g/mol
CAS No. 885520-26-3
Cat. No. B1326394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Difluoro-1H-indazole
CAS885520-26-3
Molecular FormulaC7H4F2N2
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1NN=C2)F)F
InChIInChI=1S/C7H4F2N2/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,(H,10,11)
InChIKeyIVIBUEIPYSZJAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Difluoro-1H-indazole (CAS 885520-26-3) Technical Baseline: Fluorinated Heterocyclic Core for Selective Drug Discovery


4,6-Difluoro-1H-indazole is a fluorinated derivative of indazole, a heterocyclic compound containing a fused benzene and pyrazole ring. The compound features fluorine atoms at the 4 and 6 positions of the indazole core, which modulate its electronic properties and lipophilicity. As a 4,6-disubstituted indazole, it serves as a critical scaffold in medicinal chemistry for the development of kinase inhibitors, nitric oxide synthase (NOS) modulators, and hepcidin production inhibitors. Its molecular weight is 154.12 g/mol, with a LogP of 1.8411 and TPSA of 28.68 . The compound is primarily utilized as a research chemical and building block for further derivatization rather than a direct therapeutic agent .

Why Generic Indazole Substitution Fails: The Quantifiable Impact of 4,6-Difluoro Substitution on Lipophilicity and Solubility


Simple substitution of the 4,6-difluoro substitution pattern with alternative halogenation (e.g., 4,6-dichloro) or unsubstituted indazole cannot be made without altering key physicochemical parameters that dictate downstream performance in medicinal chemistry campaigns. Fluorine substitution at the 4 and 6 positions specifically modulates lipophilicity (LogP = 1.8411 vs. 1.77 for unsubstituted indazole) and aqueous solubility (0.22 g/L at 25°C) compared to non-fluorinated analogs, influencing both pharmacokinetic properties and synthetic accessibility for cross-coupling reactions . The 4,6-difluoro pattern is a privileged motif in numerous kinase inhibitor and hepcidin modulator patents, and deviating from this substitution pattern has been shown to abolish target potency in structure-activity relationship (SAR) studies [1].

Quantitative Procurement Evidence for 4,6-Difluoro-1H-indazole: Head-to-Head Physicochemical and Application-Specific Comparisons


LogP Comparison: 4,6-Difluoro-1H-indazole vs. Unsubstituted Indazole

The introduction of fluorine atoms at the 4 and 6 positions increases the lipophilicity of the indazole core. 4,6-Difluoro-1H-indazole exhibits a calculated LogP of 1.8411, compared to an experimental LogP of 1.77 for unsubstituted indazole [1]. This increase of approximately 0.07 log units, while modest, is part of a broader trend where fluorination enhances membrane permeability and metabolic stability in lead optimization.

Lipophilicity Drug Design Pharmacokinetics

Aqueous Solubility: 4,6-Difluoro-1H-indazole Baseline Data

Aqueous solubility is a key parameter for both biological assay preparation and synthetic reaction planning. 4,6-Difluoro-1H-indazole has a reported aqueous solubility of 0.22 g/L at 25°C . This value provides a quantitative baseline for comparing solubility-enhancing modifications in derivative synthesis or for selecting appropriate solvent systems for downstream chemistry.

Solubility Formulation Synthetic Chemistry

Class-Level Evidence: 4,6-Disubstituted Indazole Scaffold as a Privileged Motif in Hepcidin Production Inhibitors

A series of 4,6-disubstituted indazole derivatives were designed and optimized as hepcidin production inhibitors. The optimization study led to the discovery of DS28120313, a potent orally active compound that demonstrated serum hepcidin-lowering effects in an interleukin-6-induced acute inflammatory mouse model [1]. While 4,6-difluoro-1H-indazole itself is a precursor, the structure-activity relationship (SAR) studies confirm that the 4,6-disubstitution pattern is critical for achieving inhibitory potency.

Hepcidin Inhibitors Anemia Drug Discovery

Class-Level Evidence: 4,6-Difluoro-1H-indazole as a Key Intermediate in NOS Inhibitor Development

Fluorinated indazoles have been evaluated as novel selective inhibitors of nitric oxide synthase (NOS). Structural comparison between these new indazoles supports the importance of the aromatic indazole skeleton for NOS inhibition and indicates that bulky groups or N-methylation diminish their effect on NOS activity [1]. While specific IC50 data for 4,6-difluoro-1H-indazole itself is limited, the fluorination pattern is a key feature in the design of selective iNOS inhibitors, with related compounds showing IC50 values as low as 260 nM against human iNOS [2].

Nitric Oxide Synthase Inflammation iNOS

Strategic Application Scenarios for 4,6-Difluoro-1H-indazole Procurement in Medicinal Chemistry and Drug Discovery


Scaffold for Hepcidin Production Inhibitors in Anemia of Chronic Disease

Procure 4,6-difluoro-1H-indazole as a core scaffold for the synthesis of 4,6-disubstituted indazole derivatives targeting hepcidin production. The 4,6-difluoro substitution pattern is a critical structural requirement for achieving inhibitory potency, as demonstrated in the optimization of DS28120313, a compound that showed serum hepcidin-lowering effects in vivo [1].

Building Block for Selective Nitric Oxide Synthase (NOS) Inhibitors

Use 4,6-difluoro-1H-indazole as a starting material for the development of selective iNOS inhibitors. The fluorinated indazole core has been validated as a key scaffold for achieving selectivity over other NOS isoforms, with related compounds showing nanomolar potency against iNOS [1][2].

Precursor for Kinase Inhibitor Libraries in Oncology Drug Discovery

Leverage 4,6-difluoro-1H-indazole as a versatile building block for the synthesis of kinase inhibitor libraries. The 4,6-disubstituted indazole scaffold is a privileged motif in numerous kinase inhibitor patents and publications, making this compound a strategic procurement choice for oncology-focused medicinal chemistry campaigns [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,6-Difluoro-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.